2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride
CAS No.: 1251924-17-0
Cat. No.: VC3427034
Molecular Formula: C10H14ClNO2S
Molecular Weight: 247.74 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride - 1251924-17-0](/images/structure/VC3427034.png)
CAS No. | 1251924-17-0 |
---|---|
Molecular Formula | C10H14ClNO2S |
Molecular Weight | 247.74 g/mol |
IUPAC Name | 2-amino-3-(4-methylsulfanylphenyl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2S.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |
Standard InChI Key | ZCGLTWKZDVWGGK-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Canonical SMILES | CSC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Chemical Identity and Structure
Basic Information
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride is a modified amino acid, specifically a derivative of phenylalanine. It features a methylsulfanyl (also known as methylthio) functional group at the para position of the phenyl ring, which distinguishes it from standard phenylalanine. The compound exists as a hydrochloride salt, which generally enhances stability and solubility compared to the free base form.
Molecular Properties
The compound has the following key molecular characteristics:
Property | Value |
---|---|
CAS Number | 1251924-17-0 |
Molecular Formula | C₁₀H₁₄ClNO₂S |
Molecular Weight | 247.74 g/mol |
IUPAC Name | 2-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride |
The molecular structure consists of a phenyl ring with a methylsulfanyl group at the para position, connected to an amino acid moiety, and stabilized as a hydrochloride salt.
Physical and Chemical Properties
Structural Features
The compound contains several key functional groups that define its chemical behavior:
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Carboxylic acid group (-COOH)
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Primary amine group (-NH₂)
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Methylsulfanyl group (-SCH₃)
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Phenyl ring
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Hydrochloride salt formation
The methylsulfanyl group at the para position of the phenyl ring introduces unique electronic properties to the molecule, potentially affecting its reactivity and binding characteristics in biological systems.
Related Compounds
Several structurally related compounds exist in the scientific literature:
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2-Amino-3-[4-(aminomethyl)phenyl]propanoic acid: Contains an aminomethyl group instead of a methylsulfanyl group
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2-amino-3-(4-sulfophenyl)propanoic acid: Features a sulfo group rather than a methylsulfanyl group
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Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride: Contains the methylsulfanyl group at the meta position and includes a methyl ester
These structural analogs may exhibit different chemical and biological properties compared to 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride.
Biochemical Significance
Relationship to Natural Amino Acids
As a derivative of phenylalanine, this compound shares structural similarities with naturally occurring amino acids. The key modification—the addition of a methylsulfanyl group to the phenyl ring—potentially alters its:
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Electronic properties
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Hydrophobicity
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Steric characteristics
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Potential for hydrogen bonding and other non-covalent interactions
These modifications may create unique biochemical properties that distinguish it from natural amino acids, making it valuable for specialized research applications.
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